1-(2-Methoxypropan-2-yl)-1H-indene
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Overview
Description
1-(2-Methoxypropan-2-yl)-1H-indene is a chemical compound with a unique structure that combines an indene core with a methoxypropan-2-yl group
Preparation Methods
The synthesis of 1-(2-Methoxypropan-2-yl)-1H-indene typically involves the reaction of indene with 2-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Methoxypropan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, with common reagents including halogens and nitrating agents. These reactions typically yield halogenated or nitrated indene derivatives.
Scientific Research Applications
1-(2-Methoxypropan-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropan-2-yl)-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Methoxypropan-2-yl)-1H-indene can be compared with other similar compounds, such as:
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: This compound shares the methoxypropan-2-yl group but has a different core structure, leading to distinct chemical and biological properties.
1-(2-Methoxypropoxy)propan-2-ol: Another compound with a similar functional group, but differing in its overall molecular framework.
Properties
CAS No. |
64909-95-1 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-yl)-1H-indene |
InChI |
InChI=1S/C13H16O/c1-13(2,14-3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 |
InChI Key |
IBOAPYUOJJVRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C=CC2=CC=CC=C12)OC |
Origin of Product |
United States |
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